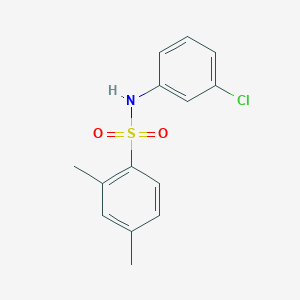

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as Cloransulam-methyl, is a sulfonamide herbicide that is widely used in agriculture to control broadleaf weeds in crops such as soybeans, wheat, and corn. Cloransulam-methyl belongs to the sulfonylurea herbicide family, which is known for its high efficacy, low application rates, and selective activity on target weeds.

作用機序

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. ALS inhibition leads to the accumulation of toxic metabolites and the eventual death of the plant. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high affinity for the ALS enzyme, which makes it highly effective at low application rates.

Biochemical and Physiological Effects:

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been shown to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic invertebrates and amphibians. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is rapidly metabolized in plants, which reduces its persistence in the environment. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a low potential for leaching and runoff, which makes it a suitable herbicide for use in areas with high rainfall.

実験室実験の利点と制限

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has several advantages for use in lab experiments. It is highly effective at low application rates, which reduces the amount of herbicide required for experiments. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high level of selectivity, which allows for the study of specific weed species without affecting non-target plants. However, N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl can be expensive, which may limit its use in some experiments.

将来の方向性

Several areas of research are currently being explored with regards to N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. One area of interest is the development of new formulations and application methods that can improve the efficacy and reduce the environmental impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. Another area of research is the study of the molecular mechanisms of ALS inhibition by N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl, which can lead to the development of new herbicides with improved selectivity and efficacy. Additionally, the impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl on soil microorganisms and the soil ecosystem is an area of active research.

合成法

The synthesis of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl involves the reaction of 3-chloroaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in its pure form. The chemical structure of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is shown below:

科学的研究の応用

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been extensively studied for its herbicidal activity and its impact on the environment. Several studies have investigated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling various weeds in different crops. For example, a study conducted by Zhang et al. (2019) showed that N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl was highly effective in controlling broadleaf weeds in soybean fields. Another study by Koger et al. (2018) demonstrated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling Palmer amaranth, a weed species that has become resistant to several herbicides.

特性

分子式 |

C14H14ClNO2S |

|---|---|

分子量 |

295.8 g/mol |

IUPAC名 |

N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-6-7-14(11(2)8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |

InChIキー |

SXNKOIYZOLSHOY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |

正規SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)

![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)

![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)

![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)

![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)

![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)

![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)

![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)

![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)